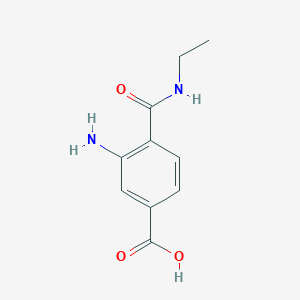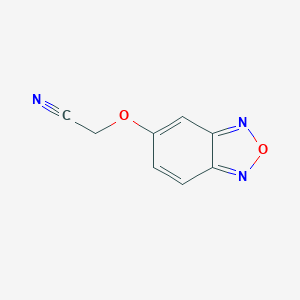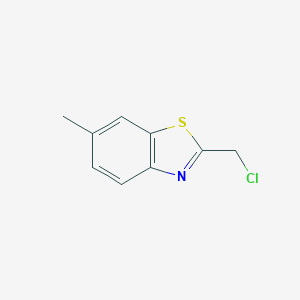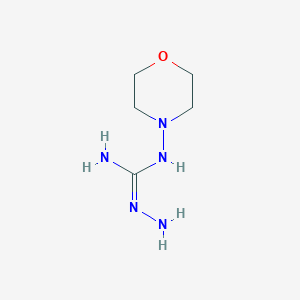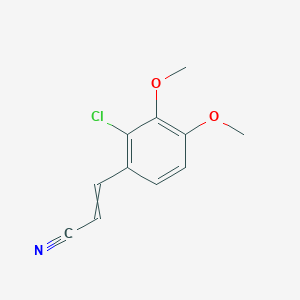![molecular formula C7H5BrN2O B068395 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 183208-34-6](/img/structure/B68395.png)
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Vue d'ensemble
Description
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thérapie contre le cancer : Inhibiteurs de FGFR
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one : les dérivés ont été identifiés comme des inhibiteurs puissants du récepteur du facteur de croissance des fibroblastes (FGFR), qui joue un rôle crucial dans divers types de tumeurs . L'activation anormale des voies de signalisation du FGFR est associée à la progression et au développement de plusieurs cancers, notamment le cancer du sein, du poumon, de la prostate, de la vessie et du foie. Le ciblage des FGFR représente une stratégie intéressante pour la thérapie du cancer, et les dérivés de ce composé ont montré des promesses dans l'inhibition de la prolifération des cellules cancéreuses et l'induction de l'apoptose .
Synthèse d'inhibiteurs de protéine kinase à base d'azaindole
Ce composé sert d'intermédiaire synthétique pour les inhibiteurs de protéine kinase à base d'azaindole . Les protéine kinases sont des enzymes qui modifient d'autres protéines en leur ajoutant chimiquement des groupes phosphate, et leur dysrégulation est souvent liée à des maladies, notamment le cancer. Les inhibiteurs qui peuvent moduler l'activité des protéine kinases présentent donc un intérêt significatif pour le développement thérapeutique.
Développement d'agents anticancéreux
La synthèse et l'évaluation biologique des dérivés de 1H-pyrrolo[2,3-b]pyridine ont conduit au développement de composés présentant des activités puissantes contre diverses lignées cellulaires cancéreuses . Ces dérivés ont montré qu'ils inhibaient la migration et l'invasion des cellules cancéreuses, suggérant leur potentiel comme agents anticancéreux.
Recherche sur les voies de transduction du signal
Le composé est utilisé dans la recherche pour comprendre les voies de transduction du signal, en particulier celles impliquant l'axe FGF-FGFR . Ces voies régulent le développement des organes, la prolifération et la migration cellulaires, l'angiogenèse et d'autres processus. En étudiant les effets de ce composé sur les FGFR, les chercheurs peuvent acquérir des connaissances sur les mécanismes moléculaires de ces voies et leurs rôles dans les maladies.
Composé principal pour l'optimisation des médicaments
En raison de sa faible masse moléculaire et de son activité puissante, les dérivés de This compound sont considérés comme des composés principaux intéressants, bénéfiques pour une optimisation ultérieure dans le développement de médicaments . Les composés principaux sont des points de départ dans le processus de découverte de médicaments, et leur optimisation implique la modification de leur structure afin d'améliorer l'efficacité, de réduire la toxicité et d'améliorer les propriétés ressemblant à celles des médicaments.
Exploration des stratégies de synthèse
Le composé est également essentiel pour explorer les stratégies de synthèse permettant de créer ses dérivés. Les méthodes de synthèse sont systématisées en fonction de la méthode d'assemblage du système pyrazolopyridine, et leurs avantages et inconvénients sont pris en compte dans le contexte de la conception et du développement de médicaments .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPKTHROZFIEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573432 | |
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183208-34-6 | |
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H,3H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



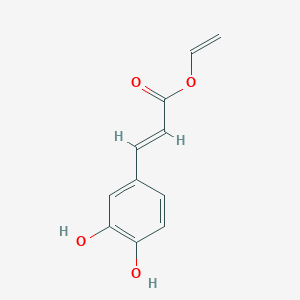
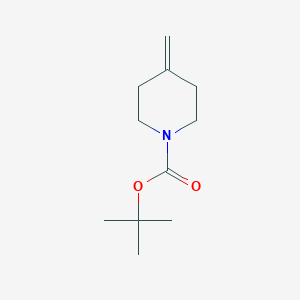
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)
